(E)-3-(4-CHLOROPHENYL)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-2-PROPENAMIDE
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Overview
Description
(E)-3-(4-CHLOROPHENYL)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-2-PROPENAMIDE is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a diethylamino sulfonyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-CHLOROPHENYL)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-2-PROPENAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzaldehyde, undergoes a condensation reaction with an appropriate amine to form the chlorophenyl intermediate.
Introduction of the Diethylamino Sulfonyl Group: The intermediate is then reacted with diethylamine and a sulfonyl chloride derivative under controlled conditions to introduce the diethylamino sulfonyl group.
Methoxyphenyl Group Addition: The final step involves the coupling of the intermediate with a methoxyphenyl derivative, followed by purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-CHLOROPHENYL)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(E)-3-(4-CHLOROPHENYL)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-2-PROPENAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-CHLOROPHENYL)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-2-PROPENAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar structural features but differ in the position and number of chlorine atoms.
2,2’-Bipyridyl: This compound shares some functional groups but has a different overall structure and properties.
Uniqueness
(E)-3-(4-CHLOROPHENYL)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-2-PROPENAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-4-23(5-2)28(25,26)17-11-12-19(27-3)18(14-17)22-20(24)13-8-15-6-9-16(21)10-7-15/h6-14H,4-5H2,1-3H3,(H,22,24)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXBZEZEAJPJOL-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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